Target-Specific Potency Differentiation Against AChE: A Comparative Gap
Direct quantitative AChE inhibition data (IC50, Ki) for the target compound (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone were not identified in the peer-reviewed literature or authoritative databases. This represents a critical evidence gap. In contrast, the closest published analogs within the benzothiazole-piperazine class have well-characterized AChE potency. For example, the most active compounds in a closely related thiazole-piperazine series (compounds 5n, 5o, and 5p) exhibited 96.44%, 99.83%, and 89.70% AChE inhibition at 0.1 µM, respectively [1]. Without analogous data, the 5,6-dimethyl furoyl derivative cannot be positioned for potency-based selection.
| Evidence Dimension | AChE Inhibitory Potency (% inhibition at 0.1 µM) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Thiazole-piperazine analogs 5n (96.44%), 5o (99.83%), 5p (89.70%) |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro Ellman's assay; data from Özkay et al. (2016) series |
Why This Matters
AChE inhibition is the primary pharmacodynamic endpoint for Alzheimer's disease research; procurement decisions without this data carry high risk.
- [1] Özkay ÜD, Can ÖD, Sağlık BN, Acar Çevik U, Levent S, Özkay Y, Ilgın S, Atlı Ö. Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Bioorg Med Chem Lett. 2016 Nov 15;26(22):5387-5394. View Source
